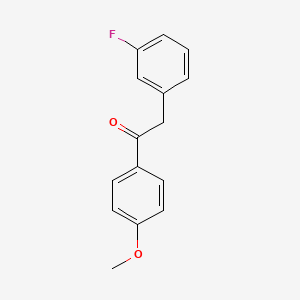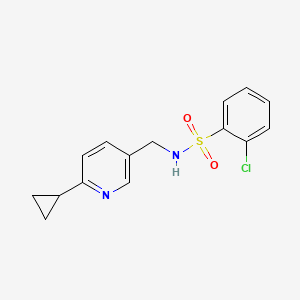![molecular formula C15H15N3O3S B2672169 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1779128-58-3](/img/structure/B2672169.png)
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a benzodioxin ring, which is a type of aromatic organic compound . It also contains a pyrido[4,3-d]pyrimidin-4-one group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopy techniques, such as IR, 1H NMR, 13C NMR, and EI-MS . Density functional theory (DFT) calculations can also be used to predict the molecular geometry .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the optical transparency, thermal behavior, dielectric constant, and nonlinear optical properties of a related compound were studied .Applications De Recherche Scientifique
Antibacterial Agent
This compound has shown potential as an antibacterial agent . It has been found to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . The compound was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Nonlinear Optical Material
The compound has been synthesized and studied for its nonlinear optical (NLO) properties . It has shown significant two-photon absorption and nonlinear refraction, making it a potential NLO material for frequency generator, optical limiters, and optical switching applications .
Inhibition of Cholinestrases and Lipoxygenase Enzymes
The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, and their inhibition can have therapeutic implications.
Component of Antifungal Drugs
Sulfonamides, which are part of the compound’s structure, are broadly employed in the pharmaceutical industry as antifungal agents .
Anti-inflammatory Agent
Sulfonamides are also known for their anti-inflammatory properties . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.
Anti-protozoal Agent
Sulfa medicines, which include sulfonamides, have been used as anti-protozoal agents . This suggests that the compound could potentially be used in the treatment of diseases caused by protozoa.
HIV Protease Inhibitors
Sulfa medicines have also been reported as potent HIV protease inhibitors . This indicates that the compound could potentially be used in the treatment of HIV.
Anti-cancer Agents
Sulfa medicines have also been reported as anti-cancer agents . This suggests that the compound could potentially be used in cancer treatment.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14-10-8-18(4-3-11(10)16-15(22)17-14)9-1-2-12-13(7-9)21-6-5-20-12/h1-2,7H,3-6,8H2,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZPOVAYEOJAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=S)NC2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

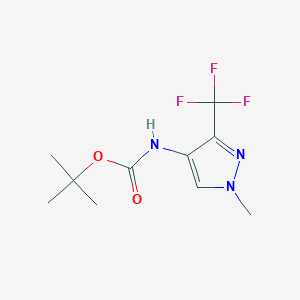
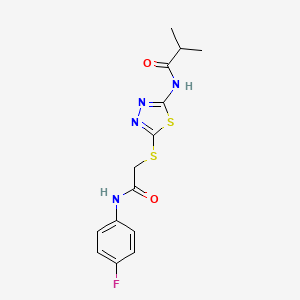
![2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2672088.png)
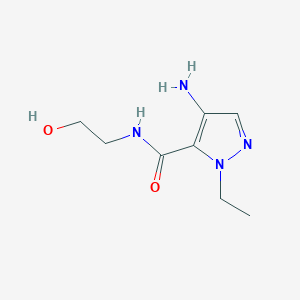
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)
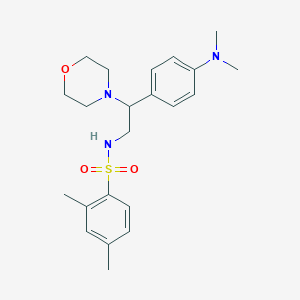
![5-chloro-2-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2672095.png)
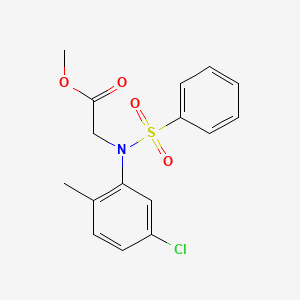


![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)

